molecular formula C17H14O6 B6240960 3-[(benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid CAS No. 2408971-96-8

3-[(benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid

Cat. No.: B6240960
CAS No.: 2408971-96-8
M. Wt: 314.3
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Description

3-[(benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C16H14O5 It is characterized by the presence of benzyloxy and methoxycarbonyl functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of 3-hydroxybenzoic acid with benzyl chloroformate and methanol in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 3-[(benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

  • Oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives.
  • Reduction of ester groups results in the formation of alcohols.
  • Substitution reactions on the aromatic ring produce various substituted benzoic acid derivatives.

Scientific Research Applications

3-[(benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 3-[(benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing hydrolysis or other enzymatic reactions. In drug development, the compound’s ester groups can be hydrolyzed to release active pharmaceutical ingredients, targeting specific molecular pathways in the body.

Comparison with Similar Compounds

    3-(benzyloxy)benzoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain reactions.

    5-(methoxycarbonyl)benzoic acid:

    3,5-dimethoxybenzoic acid: Contains two methoxy groups instead of the benzyloxy and methoxycarbonyl groups, leading to different chemical properties.

Uniqueness: 3-[(benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both benzyloxy and methoxycarbonyl groups, which provide a combination of reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations and applications compared to its similar counterparts.

Properties

CAS No.

2408971-96-8

Molecular Formula

C17H14O6

Molecular Weight

314.3

Purity

95

Origin of Product

United States

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